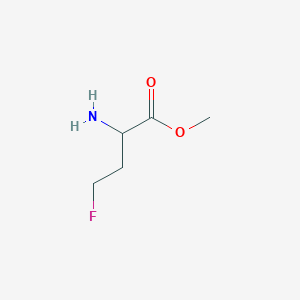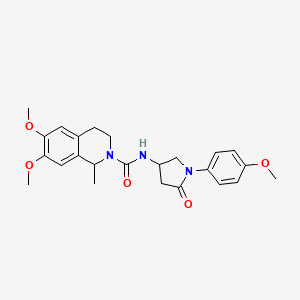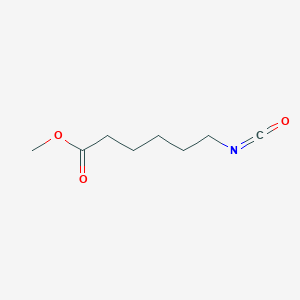![molecular formula C26H25N5O5 B2685079 ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896297-81-7](/img/no-structure.png)
ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Crystal structure analysis is fundamental in understanding the molecular configuration and properties of chemical compounds. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, which shares similarities in chemical composition with the compound of interest, has been studied to understand its conformation and interactions within the crystal lattice. Such analysis aids in the development of pharmaceuticals by revealing the molecular basis of drug-receptor interactions (Zhengyi Li et al., 2015).
Antimicrobial Activities
Research on compounds with similar structures has shown potential antimicrobial activities. For example, derivatives of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and evaluated for their antimicrobial properties against a panel of bacteria. This illustrates the potential of such compounds in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Pratibha Sharma et al., 2004).
Antioxidant Properties
Studies on substituted aryl meroterpenoids from red seaweed, with chemical functionalities akin to the compound , have shown significant antioxidant activities. These findings underscore the potential of structurally similar compounds in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes (K. Chakraborty et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 4-ethoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate. The final product is obtained by hydrolysis of the ester group using sodium hydroxide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "ethyl 2-bromoacetate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of acetic acid and refluxing in ethanol to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with ethyl 2-bromoacetate in the presence of potassium carbonate and DMF at room temperature to obtain the final product.", "Step 3: Hydrolysis of the ester group in the final product using sodium hydroxide in water at reflux temperature to obtain the target compound 'ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
Número CAS |
896297-81-7 |
Fórmula molecular |
C26H25N5O5 |
Peso molecular |
487.516 |
Nombre IUPAC |
ethyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-4-35-19-13-11-18(12-14-19)31-20(17-9-7-6-8-10-17)15-29-22-23(27-25(29)31)28(3)26(34)30(24(22)33)16-21(32)36-5-2/h6-15H,4-5,16H2,1-3H3 |
Clave InChI |
HIFPIKIJONZWPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide](/img/structure/B2684997.png)



![N-[(2-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2685002.png)

![2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2685006.png)
![4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2685010.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685011.png)
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2685012.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685014.png)
